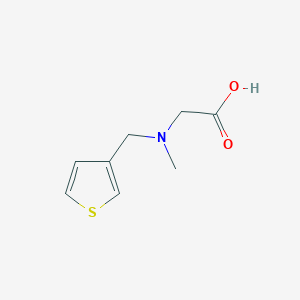

(Methyl-thiophen-3-ylmethyl-amino)-acetic acid

Description

"(Methyl-thiophen-3-ylmethyl-amino)-acetic acid" is a substituted acetic acid derivative featuring a thiophene ring and a methylated amine group. Its structure consists of a thiophen-3-ylmethyl group (C₅H₅S) linked to a methylamino moiety (N-CH₃), which is further connected to a carboxylic acid group (CH₂COOH).

Its structural uniqueness lies in the methyl substitution on the amine, which differentiates it from simpler thiophene-acetic acid derivatives.

Properties

IUPAC Name |

2-[methyl(thiophen-3-ylmethyl)amino]acetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO2S/c1-9(5-8(10)11)4-7-2-3-12-6-7/h2-3,6H,4-5H2,1H3,(H,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPVLADSWPDTSLV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CC1=CSC=C1)CC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Methyl-thiophen-3-ylmethyl-amino)-acetic acid typically involves the reaction of thiophene derivatives with methylamine and glycine. One common method includes the following steps:

Thiophene Derivative Preparation: Thiophene is first functionalized to introduce a methyl group at the 3-position.

Amine Introduction: The methylated thiophene is then reacted with methylamine to form the (Methyl-thiophen-3-ylmethyl-amino) intermediate.

Acetic Acid Addition: Finally, the intermediate is reacted with glycine under acidic conditions to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of catalysts may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

(Methyl-thiophen-3-ylmethyl-amino)-acetic acid can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The compound can be reduced to modify the thiophene ring or the amino group.

Substitution: Electrophilic and nucleophilic substitution reactions can occur on the thiophene ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like halogens or alkylating agents can be used for substitution reactions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Reduced thiophene derivatives.

Substitution: Various substituted thiophene derivatives depending on the reagents used.

Scientific Research Applications

(Methyl-thiophen-3-ylmethyl-amino)-acetic acid has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (Methyl-thiophen-3-ylmethyl-amino)-acetic acid involves its interaction with specific molecular targets. The thiophene ring can interact with enzymes or receptors, while the amino-acetic acid moiety can participate in hydrogen bonding and electrostatic interactions. These interactions can modulate biological pathways and lead to various effects.

Comparison with Similar Compounds

Structural and Molecular Comparisons

The following table summarizes key structural and molecular features of "(Methyl-thiophen-3-ylmethyl-amino)-acetic acid" and related compounds:

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Key Structural Features |

|---|---|---|---|---|

| Thiophene-3-acetic Acid | C₆H₆O₂S | 142.17 | 6964-21-2 | Thiophene ring + acetic acid (no amine) |

| 2-Amino-2-(thiophen-3-yl)acetic Acid | C₆H₇NO₂S | 157.19 | 1194-86-1 | Thiophene + aminoacetic acid (unmodified amine) |

| This compound | C₈H₁₁NO₂S* | ~185.24* | Not available | Thiophene + methylaminoacetic acid |

| 2-(BOC-Amino)-2-(3-thiophenyl)acetic Acid | C₁₁H₁₅NO₄S | 257.30 | Not available | BOC-protected amine + thiophene-acetic acid |

| 2-(Thiophen-3-ylmethylsulfanyl)acetic Acid | C₇H₈O₂S₂ | 188.26 | 16401-41-5 | Thiophene + sulfanylacetic acid (no amine) |

*Inferred from structural analysis.

Functional Group Analysis

Thiophene-3-acetic Acid (C₆H₆O₂S) :

- Simplest analog with a thiophene ring directly linked to acetic acid.

- Lacks nitrogen, limiting its utility in peptide synthesis.

- Used in polymer and agrochemical industries .

2-Amino-2-(thiophen-3-yl)acetic Acid (C₆H₇NO₂S): Features a primary amine group, enabling participation in peptide bond formation.

May serve as a protected intermediate in medicinal chemistry .

2-(BOC-Amino)-2-(3-thiophenyl)acetic Acid (C₁₁H₁₅NO₄S): The tert-butoxycarbonyl (BOC) group protects the amine during solid-phase peptide synthesis. Facilitates selective deprotection for stepwise assembly of thiopeptides .

2-(Thiophen-3-ylmethylsulfanyl)acetic Acid (C₇H₈O₂S₂): Replaces the amine with a sulfanyl group, altering electronic properties. Potential applications in metal chelation or thiol-mediated reactions .

Biological Activity

(Methyl-thiophen-3-ylmethyl-amino)-acetic acid, also known as [(3-Methyl-thiophen-2-ylmethyl)-amino]-acetic acid, is an organic compound with the molecular formula C₈H₁₁NO₂S and a molecular weight of 171.24 g/mol. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the modulation of neurotransmission and inflammation pathways.

Chemical Structure and Properties

The compound features a thiophene ring with a methyl substitution and an amino-acetic acid side chain. This unique structure may contribute to its biological activity by allowing interactions with various biological targets, including enzymes and receptors.

| Property | Value |

|---|---|

| Molecular Formula | C₈H₁₁NO₂S |

| Molecular Weight | 171.24 g/mol |

| CAS Number | 656814-94-7 |

Synthesis Methods

Several synthetic routes can produce [(3-Methyl-thiophen-2-ylmethyl)-amino]-acetic acid, which are essential for obtaining sufficient yields for biological studies. These methods include:

- Direct Amination : The reaction of thiophene derivatives with amino acids.

- Coupling Reactions : Utilizing coupling agents to form the desired amine-acid linkage.

- Functional Group Modifications : Modifying existing compounds to introduce the thiophene moiety.

Biological Activity

Research indicates that [(3-Methyl-thiophen-2-ylmethyl)-amino]-acetic acid exhibits several biological activities:

1. Neurotransmission Modulation

The compound has been shown to interact with neurotransmitter receptors, potentially influencing synaptic transmission and neurochemical balance. Studies suggest that it may act as a modulator of glutamate and GABAergic systems, which are critical for maintaining cognitive functions and mood regulation.

2. Anti-inflammatory Properties

In vitro studies have demonstrated that [(3-Methyl-thiophen-2-ylmethyl)-amino]-acetic acid can inhibit pro-inflammatory cytokines, suggesting its potential use in treating inflammatory disorders. This activity is crucial for developing therapeutics aimed at conditions like arthritis or neuroinflammation.

3. Antimicrobial Activity

Initial screenings have indicated that the compound possesses antimicrobial properties, particularly against certain bacterial strains. Further investigations are necessary to elucidate its mechanism of action and spectrum of activity.

Case Studies

A series of case studies have highlighted the efficacy of [(3-Methyl-thiophen-2-ylmethyl)-amino]-acetic acid in various biological assays:

Case Study 1: Neuroprotective Effects

A study evaluated the neuroprotective effects of [(3-Methyl-thiophen-2-ylmethyl)-amino]-acetic acid in a murine model of neurodegeneration induced by oxidative stress. Results showed a significant reduction in neuronal death and improved cognitive function, indicating its potential as a neuroprotective agent.

Case Study 2: Inhibition of Inflammatory Pathways

In another study, the compound was tested for its ability to inhibit NF-kB signaling pathways in human cell lines. The results demonstrated a dose-dependent inhibition of NF-kB activation, correlating with decreased levels of inflammatory markers.

Structure-Activity Relationship (SAR)

The unique structural features of [(3-Methyl-thiophen-2-ylmethyl)-amino]-acetic acid allow for diverse interactions with biological targets. Comparative analysis with similar compounds reveals that modifications on the thiophene ring significantly affect biological activity:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 2-Amino-2-(thiophen-3-yl)acetic acid | C₆H₇NO₂S | Lacks methyl substitution on thiophene ring |

| 2-(3-Methylthiophen-2-yl)glycine | C₇H₉NO₂S | Similar structure but different functional groups |

| 5-(Amino)-5-(thiophen-3-yl)pentanoic acid | C₁₀H₁₃NO₂S | Longer carbon chain with amino group |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.